molecular formula C14H19NO4 B2738913 2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid CAS No. 437982-68-8

2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid

Cat. No.: B2738913
CAS No.: 437982-68-8
M. Wt: 265.309
InChI Key: DPEXSBVYSDUSEF-UHFFFAOYSA-N
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Description

2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid is an organic compound with the molecular formula C20H30N2O6. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a phenyl ring and a propanoic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. One common method involves the reaction of 4-aminophenylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the reagent used.

    Deprotection Reactions: The free amine form of the compound.

    Coupling Reactions: Peptide or amide derivatives.

Scientific Research Applications

2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid is unique due to its specific structure, which combines a Boc-protected amino group with a phenylpropanoic acid moiety. This combination makes it particularly useful in peptide synthesis and as an intermediate in the production of more complex molecules .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(12(16)17)10-5-7-11(8-6-10)15-13(18)19-14(2,3)4/h5-9H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEXSBVYSDUSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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